2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a molecular formula of C24H23N3OS. This compound is notable for its unique structure, which includes a pyridine ring substituted with tert-butyl, cyano, and phenyl groups, as well as a sulfanyl linkage to an acetamide moiety bearing chloro and trifluoromethyl substituents .
Preparation Methods
The synthesis of 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyridine ring, followed by the introduction of tert-butyl, cyano, and phenyl groups through various substitution reactions. The sulfanyl linkage is then formed, connecting the pyridine ring to the acetamide moiety.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups can enhance binding affinity through electronic effects, while the sulfanyl linkage provides a flexible connection between different functional groups. This allows the compound to modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include:
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N,N-diphenylacetamide: This compound has a similar structure but with diphenyl substitution on the acetamide moiety.
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide: This variant includes a nitrophenyl group instead of the chloro and trifluoromethyl groups.
tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate: This compound features a different core structure but shares the cyano and tert-butyl groups.
These comparisons highlight the unique combination of functional groups in 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21ClF3N3OS |
---|---|
Molecular Weight |
504.0 g/mol |
IUPAC Name |
2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C25H21ClF3N3OS/c1-24(2,3)21-12-17(15-7-5-4-6-8-15)18(13-30)23(32-21)34-14-22(33)31-20-11-16(25(27,28)29)9-10-19(20)26/h4-12H,14H2,1-3H3,(H,31,33) |
InChI Key |
GBBGKEGRFVQIEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C2=CC=CC=C2)C#N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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